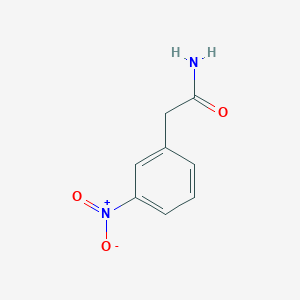
N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide (EFDPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFDPB belongs to the class of sulfonamide compounds and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide is not fully understood. However, it has been suggested that N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has been found to have a low toxicity profile in vitro. However, its toxicity in vivo is not yet fully understood. N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has been found to induce apoptosis in cancer cells and inhibit the growth of Gram-positive bacteria. N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has also been found to inhibit the growth of tumor xenografts in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide is its unique chemical properties, which make it a suitable candidate for various applications. N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has also been found to have a low toxicity profile in vitro, making it a safe compound to work with in the lab. However, the limitations of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide include its low solubility in water, which makes it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide. One direction is the exploration of its potential applications in the field of medicinal chemistry. N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has been found to exhibit antitumor and antibacterial activity, and further studies could lead to the development of new drugs. Another direction is the study of the mechanism of action of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide. Understanding the mechanism of action could lead to the development of more potent compounds. Finally, the study of the environmental impact of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide could lead to its potential use as a corrosion inhibitor.
Méthodes De Synthèse
The synthesis of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide involves the reaction of 2,6-difluoroaniline and N-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of triethylamine and dichloromethane. The product obtained is then purified using column chromatography. The yield of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide obtained through this method is around 70%.
Applications De Recherche Scientifique
N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has been widely studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has been found to exhibit antitumor activity against various cancer cell lines. N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has also been studied for its antibacterial activity against Gram-positive bacteria. In material science, N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has been used as a building block for the synthesis of new materials. In environmental science, N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has been studied for its potential use as a corrosion inhibitor.
Propriétés
Nom du produit |
N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H13F2NO2S |
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-2-17(11-7-4-3-5-8-11)20(18,19)14-12(15)9-6-10-13(14)16/h3-10H,2H2,1H3 |
Clé InChI |
WZJRUEDIKDNBNB-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canonique |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)


![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)





![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)

![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)
